Cas no 2228251-10-1 (3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide)

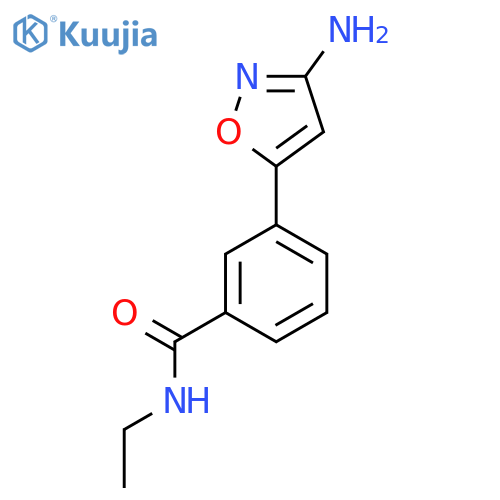

2228251-10-1 structure

商品名:3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide

- 2228251-10-1

- EN300-1738818

-

- インチ: 1S/C12H13N3O2/c1-2-14-12(16)9-5-3-4-8(6-9)10-7-11(13)15-17-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)

- InChIKey: PSYVROICZBAYCE-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(N)=N1)C1=CC=CC(C(NCC)=O)=C1

計算された属性

- せいみつぶんしりょう: 231.100776666g/mol

- どういたいしつりょう: 231.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738818-0.1g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-10.0g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1738818-5.0g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 5g |

$3728.0 | 2023-06-04 | ||

| Enamine | EN300-1738818-0.05g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-0.25g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-2.5g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-1g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 1g |

$1286.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-1.0g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 1g |

$1286.0 | 2023-06-04 | ||

| Enamine | EN300-1738818-10g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 10g |

$5528.0 | 2023-09-20 | ||

| Enamine | EN300-1738818-0.5g |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide |

2228251-10-1 | 0.5g |

$1234.0 | 2023-09-20 |

3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

2228251-10-1 (3-(3-amino-1,2-oxazol-5-yl)-N-ethylbenzamide) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量